molecular formula C15H13N5O4 B6535116 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 1170179-73-3

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6535116
CAS No.: 1170179-73-3
M. Wt: 327.29 g/mol
InChI Key: UTCKQFSRUDCDEP-UHFFFAOYSA-N
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Description

N-[5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via a carboxamide bridge to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole group. This structure combines aromaticity, hydrogen-bonding capability, and steric bulk, making it a candidate for pharmaceutical and agrochemical applications. The 1,3-benzodioxole group contributes to metabolic stability, while the oxadiazole and pyrazole rings are known for their roles in bioactivity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-8-5-10(20(2)19-8)14-17-18-15(24-14)16-13(21)9-3-4-11-12(6-9)23-7-22-11/h3-6H,7H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCKQFSRUDCDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural and functional differences are highlighted below.

Structural Analogues from the Pyrazole-Carboxamide Family

A. 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Compound 3a, )

  • Structure: Features a chloro-substituted pyrazole core, a cyano group, and dual phenyl rings.
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 68% after purification .
  • Key Properties: Molecular Weight: 403.1 g/mol ([M+H]+). Melting Point: 133–135°C.

B. N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()

  • Structure : Substitutes benzodioxole with benzothiazole and incorporates a methylthiophene group.
  • Key Differences :
    • Electron Effects : Benzothiazole’s sulfur atom increases electron-withdrawing character vs. benzodioxole’s oxygen atoms.
    • Lipophilicity : Methylthiophene may enhance membrane permeability relative to the dimethylpyrazole in the target compound.
Comparative Analysis of Physicochemical Properties
Property Target Compound Compound 3a Benzothiazolyl Analog
Molecular Weight ~395–400 g/mol (estimated) 403.1 g/mol ~360–370 g/mol (estimated)
Aromatic Substituents 1,3-Benzodioxole Phenyl/chlorophenyl Benzothiazole/methylthiophene
Polar Groups Oxadiazole, carboxamide Cyano, carboxamide Thiophene, carboxamide
Melting Point Not reported (predicted high) 133–135°C Not reported
Synthetic Yield Not reported 68% Not reported
Functional Implications
  • Solubility : The benzodioxole group in the target compound likely enhances water solubility relative to the benzothiazole analog, which is more lipophilic.
  • Synthetic Feasibility : The use of EDCI/HOBt coupling (as in 3a) suggests a viable route for synthesizing the target compound, though yields may vary due to steric effects from the dimethylpyrazole.

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